molecular formula C15H19N3O2S B6330186 3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide CAS No. 1314988-22-1

3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide

Cat. No.: B6330186
CAS No.: 1314988-22-1
M. Wt: 305.4 g/mol
InChI Key: JLVJVZGFMYMBDH-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a benzenesulfonamide moiety

Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-6-4-5-11(9-13)12-7-8-14(16)17-10-12/h4-10,18H,1-3H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVJVZGFMYMBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of 6-aminopyridine derivatives, which are then coupled with benzenesulfonamide derivatives. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction. For example, the synthesis might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide is unique due to its combination of the pyridine ring, amino group, and benzenesulfonamide moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .

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